molecular formula C10H15N5 B1681361 トラピジル CAS No. 15421-84-8

トラピジル

カタログ番号: B1681361
CAS番号: 15421-84-8
分子量: 205.26 g/mol
InChIキー: GSNOZLZNQMLSKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トラピジルは、化学式C10H15N5 を持つ低分子化合物です。 当初は血管拡張薬および抗血小板薬として開発され、虚血性冠状動脈心臓病、肝疾患、腎疾患の患者さんの治療に使用されてきました トラピジルは、血小板由来成長因子のアンタゴニストとして作用し、血小板凝集を阻止し、血管拡張を促進するのに役立ちます .

製法

トラピジルの製法には、いくつかのステップが含まれます。

    環化: アミノグアニジン重炭酸塩をギ酸と氷酢酸と反応させて、アミノトリアゾールを生成します。

    縮合: アミノトリアゾールを次に酢酸エチルと反応させて、ヒドロキシルゾールを生成します。

    クロロ置換: ヒドロキシルゾールをジクロロエタン中でオキシ塩化リンと反応させて、クロロゾールを生成します。

    アミン置換: クロロゾールをジエチルアミンと反応させて、アミンゾールを生成します。

    粗抽出: アミンゾールをガソリンを使用して抽出し、粗トラピジルを得ます。

    精製、結晶化、遠心分離、乾燥: 粗トラピジルを精製、結晶化、遠心分離、乾燥して、最終製品を得ます.

科学的研究の応用

Pharmacological Properties of Trapidil

Trapidil exhibits multiple pharmacological actions, primarily as a vasodilator and an anti-platelet agent. Its mechanism of action includes:

  • Vasodilation : Trapidil acts through competitive inhibition of phosphodiesterases, enhancing intracellular cyclic adenosine monophosphate levels, leading to vasodilation.
  • Anti-platelet Effects : It inhibits platelet aggregation by increasing prostaglandin synthesis and reducing thromboxane levels, which are crucial for platelet activation .
  • Inhibition of Vascular Smooth Muscle Proliferation : Trapidil has been shown to inhibit the effects of platelet-derived growth factor on vascular smooth muscle cells, thus preventing neointimal hyperplasia .

2.1. Anti-Restenotic Agent

Trapidil has been studied extensively for its potential to prevent restenosis following percutaneous coronary interventions. Clinical trials have demonstrated that:

  • In a randomized trial comparing Trapidil to aspirin after stent implantation, the group receiving Trapidil showed a reduction in restenosis rates (20% vs. 44.1%, p < 0.05) .
  • Another study indicated that combining Trapidil with aspirin resulted in lower binary restenosis rates compared to a control group receiving dipyridamole .

2.2. Drug-Eluting Stents

The incorporation of Trapidil into drug-eluting stents has garnered attention due to its unique properties:

  • The sustained release of Trapidil from stents can provide localized therapy at the site of vascular injury, potentially reducing the need for prolonged dual anti-platelet therapy .
  • Animal studies have shown that Trapidil effectively reduces neointimal hyperplasia in various models of vascular injury, reinforcing its potential role in stent technology .

3.1. Animal Studies

Numerous animal studies have validated the efficacy of Trapidil:

  • In ischemic heart models, Trapidil reduced ischemic changes and improved serum high-density lipoprotein levels while inhibiting thromboxane A2 effects .
  • Studies involving balloon injury models in rats demonstrated significant reductions in smooth muscle cell proliferation and neointimal hyperplasia without compromising endothelial regrowth .

3.2. Human Pharmacokinetics

The pharmacokinetics of Trapidil reveal important insights into its clinical use:

  • Following oral administration, Trapidil shows high bioavailability with a relatively short half-life (approximately 2.4 hours) and minimal hepatic excretion . This pharmacokinetic profile supports its use in acute settings where rapid action is required.

Summary of Applications

Application AreaDescriptionEvidence Source
VasodilatorInhibits phosphodiesterases, leading to vasodilation
Anti-platelet TherapyReduces platelet aggregation and activation
Anti-restenotic AgentPrevents restenosis post-percutaneous coronary intervention
Drug-Eluting StentsSustained release from stents reduces neointimal proliferation
Cardioprotective EffectsAttenuates myocardial damage from ischemia-reperfusion injury

作用機序

トラピジルは、環状アデノシン一リン酸(cAMP)ホスホジエステラーゼ酵素を阻害することで効果を発揮します。この阻害によりcAMPレベルが上昇し、アデノシンによる血小板の阻害が促進されます。血小板活性化の減少は、トラピジルで観察されるトロンボキサンA2生成の減少の原因となる可能性があります。さらに、cAMPの増加はタンパク質キナーゼAを活性化し、これは心臓のL型カルシウムチャネルを活性化し、脱分極の増加と正の変力効果をもたらします。 トラピジルはまた、ミトゲン活性化プロテインキナーゼ(MAPK)の活性化因子であるRaf-1を不活性化し、MAPKの活性化を減らし、血小板由来成長因子が受容体に結合することによる有糸分裂を阻止します .

生化学分析

Biochemical Properties

Trapidil is known to interact with various enzymes and proteins. It is an inhibitor of phosphodiesterase and platelet-derived growth factor . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Trapidil has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to diminish renal and hepatic injury induced by cyclosporine in rats . It influences cell function by attenuating the levels of serum creatinine, urea, aspartate aminotransferase (AST), and alanine aminotransferase (ALT), among others .

Molecular Mechanism

At the molecular level, Trapidil exerts its effects through various mechanisms. It binds with biomolecules, inhibits enzymes, and changes gene expression. For example, it inhibits phosphodiesterase, which decreases platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trapidil change over time. It has been observed to have long-term protective effects against tissue injury . Information on its stability and degradation is currently limited.

Dosage Effects in Animal Models

The effects of Trapidil vary with different dosages in animal models. For instance, it has been found to decrease the long-term histologic damage that occurs after experimental testicular torsion

準備方法

The preparation of trapidil involves several steps:

    Cyclization: Aminoguanidine bicarbonate is reacted with formic acid and glacial acetic acid to form amino-triazole.

    Condensation: The amino-triazole is then reacted with ethyl acetoacetate to form hydroxyl-zole.

    Chloro Substitution: Hydroxyl-zole is reacted with phosphorus oxychloride in dichloroethane to form chloro-zole.

    Amine Substitution: Chloro-zole is reacted with diethylamine to form amine-zole.

    Crude Extraction: The amine-zole is extracted using gasoline to obtain crude trapidil.

    Refining, Crystallization, Centrifugation, and Drying: The crude trapidil is refined, crystallized, centrifuged, and dried to obtain the final product.

化学反応の分析

トラピジルは、以下を含むさまざまな化学反応を受けます。

    酸化: トラピジルは特定の条件下で酸化され、異なる酸化生成物を生成します。

    還元: 還元反応は、トラピジルの官能基を変え、その化学的性質を変える可能性があります。

    置換: トラピジルは置換反応を起こすことができ、分子内の特定の原子または基が他の原子または基に置き換えられます。

科学研究における用途

トラピジルは、さまざまな科学研究に幅広く用いられています。

類似化合物との比較

トラピジルは、血管拡張薬と抗血小板薬の両方としての二重作用においてユニークです。類似の化合物には以下が含まれます。

トラピジルのユニークな作用機序と血小板由来成長因子を阻害する能力は、これらの他の化合物とは異なります。

生物活性

Trapidil, a triazolopyrimidine compound, is primarily recognized for its role as a platelet-derived growth factor (PDGF) antagonist. Its biological activity extends to various therapeutic applications, including the treatment of cardiovascular diseases and certain types of tumors, particularly meningiomas. This article explores the diverse biological activities of Trapidil, supported by recent research findings and clinical studies.

Trapidil's primary mechanism involves antagonizing PDGF signaling pathways, which play a crucial role in cell proliferation and survival. By inhibiting PDGF receptors, Trapidil reduces the mitogenic stimulation that contributes to pathologies such as restenosis after angioplasty and tumor growth in meningiomas.

Inhibition of Meningioma Cell Proliferation

Recent studies have demonstrated that Trapidil significantly inhibits the proliferation of human meningioma cells in vitro. The antiproliferative effect is dose-dependent, with maximum inhibition observed at concentrations around 100 µg/ml. This effect was noted even in the presence of autocrine growth factors secreted by meningioma cells, suggesting that Trapidil can effectively block both endogenous and exogenous mitogenic stimuli .

Key Findings:

  • Inhibition Rates: Trapidil reduced cell growth by 16% to 54% compared to control samples.
  • DNA Synthesis: It inhibited basal DNA synthesis as well as DNA synthesis stimulated by epidermal growth factor (EGF) .

Cardiovascular Applications

Trapidil has been extensively studied for its effects on restenosis following percutaneous coronary intervention (PCI). Several randomized clinical trials have reported that oral administration of Trapidil significantly reduces the rates of restenosis compared to standard treatments like aspirin.

Clinical Studies Overview

Study NameTreatment GroupsRestenosis Rate (%)p-value
STARCTrapidil 100 mg TID vs. Aspirin24.2 (Trapidil) vs. 39.7 (Aspirin)<0.01
Nishikawa et al.Trapidil 300 mg TID vs. Dipyridamole20 vs. 38<0.05
Okamoto et al.Trapidil 200 mg vs. Placebo20 vs. 44.1<0.05

These studies collectively indicate a consistent trend where Trapidil treatment results in lower rates of restenosis compared to control groups .

Osteogenic Effects

In addition to its roles in oncology and cardiology, Trapidil has shown potential in promoting osteogenesis by inhibiting PDGF signaling pathways that normally suppress bone formation. Studies using rat calvarial defect models demonstrated that Trapidil significantly enhances bone regeneration and osteogenic differentiation of osteoblast precursors.

Mechanistic Insights:

  • Signaling Pathways: Trapidil promotes phosphorylation of Smad1/5/9 and activates MAPK pathways, leading to increased expression of Runx2, a key transcription factor for osteogenesis.
  • Synergistic Effects: It has been shown to work synergistically with bone morphogenetic protein (BMP) signaling to enhance osteogenic outcomes .

特性

IUPAC Name

N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNOZLZNQMLSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC2=NC=NN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045416
Record name Trapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14745540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Trapidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Trapidil is thought to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase enzymes. The resultant increase in cAMP potentiates the inhibition of platelets by adenosine. The reduction in platelet activation is likely responsible for the decrease in thromboxane A2 generation seen with trapidil. The increase in cAMP is also likely responsible for the vasdilatory action of trapidil. The increase in protein kinase A activity due to increased cAMP activated L-type calcium channels in the heart leading to increased depolarization and a positive inotropic effect. Lastly, PKA inactivates Raf-1, an activator of mitogen activated protein kinase (MAPK), which leads to a reduction in MAPK activation. This reduction in MAPK prevents mitogenesis due to PDGF binding to PDGF receptors.
Record name Trapidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

15421-84-8
Record name Trapidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15421-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trapidil [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trapidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trapidil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG5Y6355E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trapidil
Reactant of Route 2
Reactant of Route 2
Trapidil
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Trapidil
Reactant of Route 4
Reactant of Route 4
Trapidil
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Trapidil
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trapidil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。